5-Bromothiazole-2-carbaldehyde (CAS 933752-44-4) is a highly versatile, bifunctional building block characterized by a reactive electrophilic formyl group at the C2 position and a cross-coupling-ready bromine atom at the C5 position [1]. In pharmaceutical and agrochemical procurement, this compound is primarily sourced as a precursor for complex multi-ring systems, including diamidine DNA ligands, ALK inhibitors, and calcitonin receptor modulators [2]. Its baseline value lies in its orthogonal reactivity, allowing chemists to perform nucleophilic additions or condensations at the aldehyde without disrupting the halogen, or conversely, executing palladium-catalyzed cross-couplings at the C5 position without requiring transient protection of the aldehyde[1].
Substituting 5-Bromothiazole-2-carbaldehyde with generic analogs like thiazole-2-carbaldehyde or the regioisomer 2-bromothiazole-5-carbaldehyde fundamentally disrupts established synthetic workflows[1]. Unbrominated thiazole-2-carbaldehyde lacks the essential C5 handle required for downstream Suzuki or Stille couplings, forcing procurement teams to source entirely different, often longer, synthetic routes to achieve C5-arylation. Conversely, utilizing the regioisomer 2-bromothiazole-5-carbaldehyde alters the electronic landscape of the ring; the C2-position is significantly more susceptible to nucleophilic aromatic substitution, which can lead to competing side reactions during basic condensations or Grignard additions. Furthermore, attempting to use 5-chlorothiazole-2-carbaldehyde as a cheaper halogenated substitute typically fails in standard cross-coupling protocols, necessitating the procurement of expensive, specialized phosphine ligands to activate the less reactive carbon-chlorine bond [1].
During the synthesis of ALK and integrase inhibitors, 5-Bromothiazole-2-carbaldehyde demonstrates exceptional chemoselectivity. When subjected to Grignard reagents (e.g., MeMgBr) at 0 °C, it yields the targeted secondary alcohol in 87% isolated yield and 98% purity without premature debromination[1]. Compared to standard brominated aliphatic baselines, which frequently suffer from competing side reactions or require transient aldehyde protection, this compound offers a direct, high-yielding pathway.
| Evidence Dimension | Product yield and purity during unmasked nucleophilic addition |
| Target Compound Data | 87% isolated yield and 98% purity of the secondary alcohol |
| Comparator Or Baseline | Standard brominated aliphatic aldehydes (Baseline) |
| Quantified Difference | Target achieves 87% yield without transient aldehyde protection, whereas baselines often require protection/deprotection steps to prevent polymerization or side reactions. |
| Conditions | Ice-cold to -78 °C in diethyl ether/THF, 1-3M Grignard reagent. |
Eliminates the need for costly protection/deprotection steps in the scale-up of pharmaceutical intermediates, directly reducing raw material and labor costs.
A critical procurement advantage of 5-Bromothiazole-2-carbaldehyde is its ability to undergo orthogonal C-C bond formation. In the synthesis of HOXA9 inhibitors, the C5-bromide undergoes Suzuki coupling with 4-cyanophenylboronic acid to deliver a 61% yield using standard, inexpensive Pd(PPh3)4[1]. In contrast, substituting with 5-chlorothiazole-2-carbaldehyde typically stalls under these baseline conditions, requiring the procurement of costly, proprietary Buchwald-type ligands to achieve comparable conversion.
| Evidence Dimension | Cross-coupling yield using standard palladium catalysts |
| Target Compound Data | 61% yield of 5-arylated product using generic Pd(PPh3)4 |
| Comparator Or Baseline | 5-Chlorothiazole-2-carbaldehyde |
| Quantified Difference | The target bromide achieves 61% yield with generic Pd(PPh3)4, whereas the chloride analog typically requires proprietary ligands to exceed 50% yield. |
| Conditions | 100 °C for 24 h, Na2CO3, dioxane/water. |
Allows procurement to rely on standard, off-the-shelf palladium catalysts rather than sourcing expensive, proprietary ligand systems for C-C bond formation.
For multi-component assembly, such as the synthesis of calcitonin receptor modulators, 5-Bromothiazole-2-carbaldehyde provides robust thermal stability. It successfully undergoes condensation with imino-amides at 100 °C for 16 hours without degradation or loss of the bromine handle [1]. This thermal resilience is a significant upgrade over aliphatic alpha-bromo aldehydes, which typically polymerize or undergo elimination under identical high-temperature basic conditions.
| Evidence Dimension | Thermal stability during prolonged basic condensation |
| Target Compound Data | Maintains structural integrity and reactivity over 16 hours at 100 °C |
| Comparator Or Baseline | Aliphatic alpha-bromo aldehydes (Baseline) |
| Quantified Difference | Target compound successfully yields complex nicotinamides after 16h at 100 °C, whereas aliphatic baselines undergo rapid degradation or elimination. |
| Conditions | 100 °C in EtOH with imino-amides for 16 hours. |
Ensures high reproducibility in demanding, high-temperature multi-component reactions, minimizing batch-to-batch variability in drug discovery workflows.
Due to its orthogonal reactivity, 5-Bromothiazole-2-carbaldehyde is the optimal precursor for synthesizing HOXA9 transcription factor inhibitors. The C5-bromine allows for standard Suzuki coupling with cyanophenylboronic acids, while the intact C2-aldehyde is subsequently used for oxidative coupling with diaminobenzonitriles to form bis-nitriles, streamlining the production of diamidine therapeutics [1].
In pharmaceutical process chemistry, this compound is heavily utilized as a starting material for polycyclic pyridone derivatives and ALK inhibitors. Its ability to undergo highly chemoselective Grignard additions at the C2-formyl group—yielding high-purity secondary alcohols (up to 98% purity) without premature debromination—makes it a highly efficient building block for scaling up kinase and integrase inhibitor scaffolds [2].
The compound's excellent thermal stability under basic conditions makes it ideal for high-temperature (100 °C) multi-component condensation reactions. It is specifically procured for the synthesis of complex nicotinamide derivatives, where it reacts with imino-amides to form functionalized heterocycles used as calcitonin and amylin receptor modulators [3].
Irritant